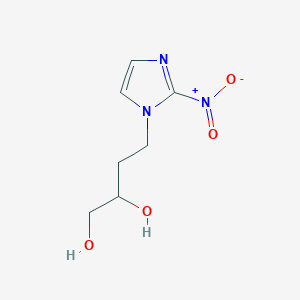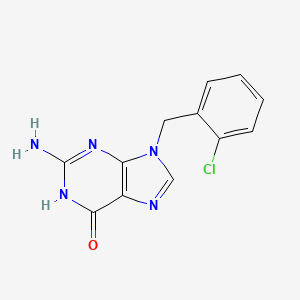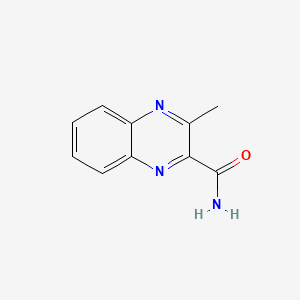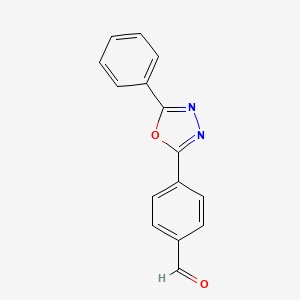
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde is a heterocyclic compound that features both an oxadiazole ring and a benzaldehyde moiety The oxadiazole ring is known for its diverse biological activities and is a common scaffold in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. One common method includes the reaction of benzophenone hydrazide with an appropriate aldehyde under acidic conditions to form the oxadiazole ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar laboratory procedures, scaled up to meet industrial demands. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid.
Reduction: 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The exact mechanism of action of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes and receptors, leading to the inhibition of key biological pathways. For example, its anticancer activity may involve the inhibition of enzymes critical for DNA replication and cell division .
Comparison with Similar Compounds
- 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine
- 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
- 4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine
Comparison: 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde is unique due to the presence of both an oxadiazole ring and a benzaldehyde moiety, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and biological effects, making it a valuable compound for specific applications .
Properties
CAS No. |
65145-97-3 |
|---|---|
Molecular Formula |
C15H10N2O2 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C15H10N2O2/c18-10-11-6-8-13(9-7-11)15-17-16-14(19-15)12-4-2-1-3-5-12/h1-10H |
InChI Key |
HWTCZNVGEBLEHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Benzenesulfonylmethyl)imidazo[1,5-a]pyrazine](/img/structure/B13995718.png)
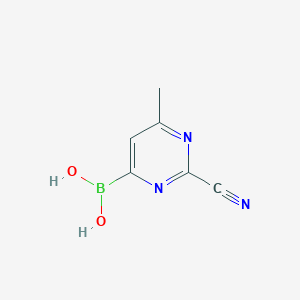
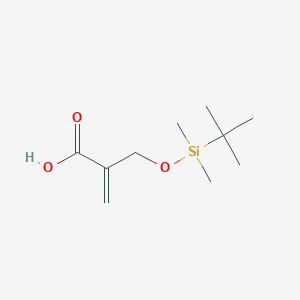

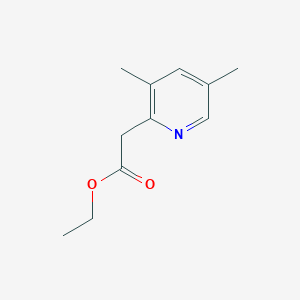
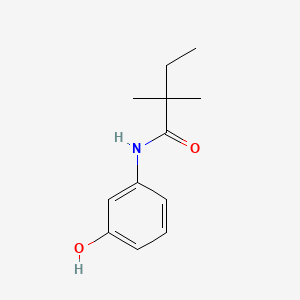
![Benzoicacid, 4-[[[5,7-bis(acetylamino)pyrido[3,4-b]pyrazin-3-yl]methyl]methylamino]-](/img/structure/B13995767.png)


